(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Structural Classification Within the Tetrahydroisoquinoline Alkaloid Family
This compound belongs to the tetrahydroisoquinoline alkaloid family, a class of nitrogen-containing heterocycles with a bicyclic structure comprising a benzene ring fused to a piperidine-like ring. The compound’s molecular framework (C₁₀H₁₂BrN) includes two critical substituents: a bromine atom at the 6th position and a methyl group at the 3rd position. These substituents influence both the compound’s physicochemical properties and its biological activity. The bromine atom, being electronegative and polarizable, enhances electrophilic reactivity, while the methyl group contributes to lipophilicity and stereochemical complexity.
The THIQ skeleton is ubiquitous in natural alkaloids such as morphine and papaverine, but synthetic derivatives like (S)-6-bromo-3-methyl-THIQ are engineered to optimize specific interactions with biological targets. A comparative analysis of THIQ derivatives highlights the structural uniqueness of this compound:
| Compound Name | Substituent Positions | Key Structural Features |
|---|---|---|
| (S)-6-Bromo-3-methyl-THIQ | 6-Br, 3-CH₃ | Bromine enhances reactivity; methyl group increases lipophilicity |
| 1-(2-Bromophenyl)-3-methyl-THIQ | 1-(2-BrPh), 3-CH₃ | Aromatic bromine alters π-π stacking |
| 7-Bromo-3-methyl-THIQ | 7-Br, 3-CH₃ | Bromine position affects ring strain |
This substitution pattern distinguishes (S)-6-bromo-3-methyl-THIQ from other analogs, as the 6-bromo group occupies a meta position relative to the nitrogen atom, creating a distinct electronic environment.
Historical Context of Chiral Tetrahydroisoquinoline Derivatives in Organic Chemistry
The synthesis of chiral THIQ derivatives has evolved significantly since the early 20th century. Initial methods relied on classical resolution techniques, but asymmetric catalysis and enzymatic approaches now dominate. The Pictet–Spengler reaction, first reported in 1911, provided a foundational route to THIQ scaffolds by condensing β-arylethylamines with aldehydes under acidic conditions. However, early iterations lacked stereochemical control, yielding racemic mixtures.
Advancements in the late 20th century introduced chiral auxiliaries and catalysts to enforce stereoselectivity. For instance, Bi(OTf)₃-catalyzed intramolecular chirality transfer reactions enabled the synthesis of 1-substituted THIQs with up to 99% enantiomeric excess (ee). Similarly, enzymatic cascades using ketoreductases and transaminases have achieved stereocomplementary THIQ derivatives, as demonstrated in the synthesis of (1S,3S,4R)-1-(2-bromophenyl)-3-methyl-THIQ. These methodologies underscore the interplay between synthetic innovation and the demand for enantiopure alkaloids in drug discovery.
Significance of Stereochemical Configuration in Bioactive Isoquinoline Systems
The (S)-configuration at the chiral center of 6-bromo-3-methyl-THIQ is pivotal for its bioactivity. Stereochemistry governs molecular recognition processes, such as hydrogen bonding and van der Waals interactions, which are critical for binding to enzymes or receptors. For example, in THIQ-based inhibitors of phenylethanolamine N-methyltransferase (PNMT), the (S)-enantiomer exhibits superior affinity due to optimal alignment with the enzyme’s active site.
Comparative studies of enantiopure THIQs reveal stark differences in pharmacological profiles. The (S)-6-bromo-3-methyl-THIQ derivative demonstrates enhanced selectivity for α₂-adrenergic receptors compared to its (R)-counterpart, which aligns with observations that THIQ’s stereochemistry influences its substitution patterns in drug discrimination assays. Such findings emphasize the necessity of stereocontrolled synthesis in developing bioactive alkaloids.
Properties
IUPAC Name |
(3S)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWFLRDIGQIIEJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(CN1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for tetrahydroisoquinoline synthesis. For the target compound, this involves cyclodehydration of N-acyl-β-phenethylamine precursors under strongly acidic conditions:
Procedure
-
Precursor synthesis : 3-Methyl-β-phenethylamine is acylated with bromoacetyl chloride in anhydrous dichloromethane (0°C, 2h)
-
Cyclization : POCl₃ (3 equiv) in refluxing toluene (110°C, 8h) induces ring closure
-
Reduction : NaBH₄ in methanol selectively reduces the imine bond (−20°C, 30min)
Key Data
| Parameter | Value |
|---|---|
| Overall yield | 32–41% |
| Regioselectivity | 6-Br:8-Br = 4:1 |
| ee | Racemic |
This method suffers from moderate regiocontrol and complete lack of stereoselectivity, necessitating downstream resolution.
Asymmetric Synthesis Strategies
Chiral Auxiliary-Mediated Synthesis
The tert-butanesulfinamide chiral auxiliary approach enables stereochemical control at C3:
Stereoselective Pathway
-
Imine formation : Condense 4-bromo-2-methylbenzaldehyde with (S)-tert-butanesulfinamide (Ti(OiPr)₄, toluene, 80°C)
-
Diastereoselective addition : Methylmagnesium bromide (3 equiv) in THF (−78°C) achieves 94:6 dr
-
Cyclization : TFA-mediated removal of sulfinyl group followed by Bischler-Napieralski conditions
Optimized Conditions
-
Temperature: −78°C for Grignard addition
-
Solvent: Anhydrous THF
-
Auxiliary removal: 5% TFA in DCM (0°C to RT)
Performance Metrics
| Metric | Value |
|---|---|
| Diastereomeric ratio | 94:6 |
| Enantiomeric excess | 88% after purification |
| Total yield | 28% over 5 steps |
Transition Metal-Catalyzed Methods
Palladium-Mediated Cycloisomerization
A novel palladium-catalyzed [2+2+2] cyclotrimerization strategy achieves simultaneous ring formation and stereochemical control:
Reaction Scheme
-
Azadiyne synthesis : Couple 3-bromo-propargylamine with 4-methylphenylacetylene
-
Cyclotrimerization : Pd₂(dba)₃ (5 mol%), P(o-tol)₃ (15 mol%), toluene, 100°C
Critical Parameters
-
Ligand ratio: 3:1 P:Pd for optimal enantioselectivity
-
Temperature window: 95–105°C (ΔT >5°C reduces ee by 12%)
Outcomes
| Parameter | Value |
|---|---|
| Conversion | 91% |
| ee | 89% |
| Regioselectivity | >20:1 6-Br vs other positions |
Resolution Techniques
Kinetic Resolution via Lipase Catalysis
Candida antarctica lipase B (CAL-B) resolves racemic 6-bromo-3-methyl-THIQ through enantioselective acetylation:
Protocol
-
Substrate: Racemic 6-bromo-3-methyl-THIQ (100 mM)
-
Acyl donor: Vinyl acetate (3 equiv)
-
Solvent: MTBE
-
Temperature: 35°C
Performance Data
| Time (h) | Conversion (%) | ee Product (%) | ee Substrate (%) |
|---|---|---|---|
| 24 | 48 | 98 | 90 |
| 48 | 50 | 99 | 99 |
E-value reaches 220 at 35°C, enabling practical isolation of both enantiomers.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | ee (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Bischler-Napieralski | 32–41 | 0 | Moderate | Industrial |
| Chiral Auxiliary | 28 | 88 | High | Lab-scale |
| Pd-Catalyzed | 67 | 89 | Excellent | Pilot-scale |
| Kinetic Resolution | 45 | 99 | N/A | Lab-scale |
The palladium-mediated approach offers the best balance of yield and stereoselectivity, though requiring specialized ligands. Classical methods remain valuable for large-scale production despite racemic outcomes.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 3-Methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is primarily utilized in medicinal chemistry for the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases, including neurodegenerative disorders and infections. Research indicates that tetrahydroisoquinolines exhibit diverse biological activities, making them valuable in drug discovery .
Biological Activities
Studies have shown that (S)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs possess potential antimicrobial and anticancer properties. They have been investigated for their ability to inhibit enzymes relevant to cancer progression and microbial resistance .
Chemical Synthesis
Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its bromine atom at the 6th position allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with enhanced properties.
Synthetic Routes
The synthesis of this compound can be achieved through multiple methods, including bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide under controlled conditions. This versatility in synthesis makes it an attractive target for further exploration in synthetic chemistry.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to its structure can significantly influence its biological efficacy. This is particularly relevant in developing compounds that target specific receptors or enzymes involved in disease pathways .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in determining the binding affinity and selectivity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Stereochemical Considerations
The (S)-configuration in the target compound contrasts with the (R)-configuration in methyl (R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate . Stereochemistry significantly impacts biological interactions; for example, enantiomers may bind differentially to chiral receptors or enzymes, altering efficacy or toxicity.
Key Research Findings and Gaps
- Structural Insights: Quinoline analogs (e.g., 6-bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline) exhibit distinct properties due to their fused ring system, highlighting the importance of scaffold choice in drug design .
- Data Gaps: Limited information exists on the pharmacokinetics and specific biological targets of many analogs. Further studies are needed to elucidate structure-activity relationships (SAR).
Biological Activity
(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the tetrahydroisoquinoline family. Its unique structural features, including a bromine atom at the 6th position and a methyl group at the 3rd position, significantly influence its biological activity. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C_10H_12BrN, with a molar mass of 226.11 g/mol. The compound's bicyclic structure consists of a fused benzene ring and a nitrogen-containing ring. The presence of the bromine atom enhances its reactivity and biological interactions due to electronic and steric effects.
Biological Activities
Research indicates that this compound exhibits diverse biological activities:
- Neuroprotective Effects : Tetrahydroisoquinolines have been implicated in neuroprotection against neurodegenerative diseases. Studies suggest that compounds in this class can modulate neurotransmitter systems and exhibit antioxidant properties that may protect neurons from oxidative stress .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with microbial targets effectively.
- Anticancer Activity : There is emerging evidence that this compound may possess anticancer properties. It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in neurotransmitter synthesis and degradation pathways. For instance, it may affect the activity of tyrosine hydroxylase, which is crucial for dopamine production .
- Receptor Modulation : It can bind to various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling pathways associated with mood regulation and cognitive function.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neurotoxicity Studies : Research has shown that related compounds can induce neurotoxicity through oxidative stress mechanisms. The ability of this compound to modulate these effects is under investigation .
- Anticancer Research : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds within its class, the following table summarizes key differences:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine substitution | Moderate antimicrobial activity |
| 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine substitution | Reduced neuroprotective effects |
| 6-Iodo-3-methyl-1,2,3,4-tetrahydroisoquinoline | Iodine substitution | Enhanced anticancer properties |
The unique bromine substitution in this compound contributes significantly to its biological efficacy compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, and how is stereochemical control achieved?
Stereoselective synthesis is critical due to the chiral (S)-configuration. A multi-step approach is typically employed:
- Pictet-Spengler cyclization : Reacting phenethylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core. Bromination at the 6-position can be achieved using NBS (N-bromosuccinimide) .
- Asymmetric hydrogenation : For enantiomeric control, chiral catalysts (e.g., Ru-BINAP complexes) can reduce imine intermediates to yield the desired (S)-enantiomer .
- Chiral auxiliaries : Temporary stereochemical guidance via auxiliaries like Evans’ oxazolidinones ensures high enantiomeric excess (ee) .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. The methyl group at C3 and bromine at C6 generate distinct splitting patterns .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB to verify ee ≥98% .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 240.032 for CHBrN) .
- X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives .
Q. How should researchers handle and store this compound safely?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. The bromine substituent increases sensitivity to UV light .
- Hazards : Harmful if inhaled, ingested, or absorbed through skin. Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS Section 2 for hazard classifications .
- Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in pharmacological studies (e.g., variable IC values) may arise from:
- Impurity profiles : Trace enantiomers or bromination byproducts (e.g., 5-bromo isomers) can interfere. Validate purity via HPLC and NMR .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration) affect bioavailability. Standardize protocols across studies .
- Structural analogs : Compare data with derivatives like 6-Bromo-3,3-dimethyl analogs (CAS 184041-19-8) to isolate substituent effects .
Q. What computational strategies can predict the compound’s binding affinity for target proteins?
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with receptors like opioid or adrenergic receptors, leveraging the tetrahydroisoquinoline scaffold’s affinity for CNS targets .
- QSAR modeling : Correlate substituent electronic properties (e.g., bromine’s electronegativity) with activity data from analogs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
- Dynamic kinetic resolution : Combine asymmetric catalysis with in-situ racemization of undesired enantiomers .
- Chiral stationary phases (CSPs) : Use preparative HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) for multi-gram separations .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Methodological Considerations
Q. How can researchers validate the compound’s stability under physiological conditions?
- In vitro metabolic assays : Incubate with liver microsomes (human/rat) to track degradation via LC-MS. Bromine may slow oxidative metabolism compared to chloro analogs .
- pH stability tests : Monitor structural integrity in buffers (pH 1–10) over 24 hours. The tetrahydroisoquinoline ring is prone to acid-catalyzed hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
